molecular formula C13H16N2O6 B11022932 Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11022932
M. Wt: 296.28 g/mol
InChI Key: UALKLUQPEUUXDT-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of a methoxypropyl group, a carbamoyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-nitrobenzoate. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the carbamoyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxypropyl)carbamoyl]benzoate
  • Methyl 3-[(3-methoxypropyl)carbamoyl]-4-nitrobenzoate
  • Methyl 3-[(3-methoxypropyl)carbamoyl]-2-nitrobenzoate

Uniqueness

Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 3-(3-methoxypropylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C13H16N2O6/c1-20-5-3-4-14-12(16)9-6-10(13(17)21-2)8-11(7-9)15(18)19/h6-8H,3-5H2,1-2H3,(H,14,16)

InChI Key

UALKLUQPEUUXDT-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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